molecular formula C15H14O B1367408 2-(3-Methylphenyl)acetophenone CAS No. 34403-03-7

2-(3-Methylphenyl)acetophenone

Cat. No. B1367408
CAS RN: 34403-03-7
M. Wt: 210.27 g/mol
InChI Key: PZOYACBZHZVGRS-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)acetophenone, also known as 2-MPA, is an organic compound used in the synthesis of various chemicals. It is a white crystalline solid with a melting point of 64-65°C. 2-MPA can be synthesized from a variety of sources, such as benzaldehyde, phenylmagnesium bromide, and methyl iodide. It is a versatile and important intermediate in the synthesis of many useful compounds, such as pharmaceuticals, dyes, and insecticides.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Siegel and Seebach (1980) describes the synthesis of labeled acetophenone derivatives, highlighting the chemical versatility of acetophenone-related compounds in creating labeled substances for scientific research (H. Siegel & D. Seebach, 1980).

Photoreactive Properties

  • Research by Álvaro et al. (1987) involves the irradiation of acetophenone derivatives, demonstrating their application in photochemical reactions. This kind of research is crucial for understanding the photoreactivity of acetophenone-related compounds (M. Álvaro et al., 1987).

Anticonvulsant Activity

  • Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone derivatives, assessing their anticonvulsant activity. This shows the potential of acetophenone compounds in pharmacological applications (K. Unverferth et al., 1998).

Electrochemical Applications

  • Zhao et al. (2011) studied the electrochemical reduction of acetophenone in specific ionic liquids. Their findings reveal the electrochemical behavior of acetophenone compounds, which is essential for applications in electrochemistry and green chemistry (Shuming Zhao et al., 2011).

Insecticidal Properties

  • Liu et al. (2005) synthesized novel acetophenone derivatives and tested their insecticidal activities. This research indicates the utility of acetophenone compounds in developing new insecticides (Aiping Liu et al., 2005).

Structural and Molecular Studies

  • Chattopadhyay et al. (2012) conducted a structural study on o-hydroxyacetophenone derivatives, showcasing the significance of acetophenone derivatives in understanding molecular interactions and crystal structures (Basab Chattopadhyay et al., 2012).

properties

IUPAC Name

2-(3-methylphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOYACBZHZVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524756
Record name 2-(3-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)acetophenone

CAS RN

34403-03-7
Record name 2-(3-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under N2, to a mixture of N-methoxy-N-methyl-2-m-tolylacetamide (500 mg, 2.6 mmol) in anhydrous THF was added phenylmagnesium bromide (6.5 mL, 6.5 mmol) at −78° C., and the mixture was stirred for 3 hours. When TLC indicated that the starting material was consumed, the reaction mixture was diluted with EtOAc, washed with water and brine, concentrated, and purified by column chromatography (PE:EtOAc=30:1) to give Intermediate 4 (460 mg, yield 84.6%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
84.6%

Synthesis routes and methods II

Procedure details

A solution of benzonitrile (58.5 g) in anhydrous ether (150 ml) is added dropwise with stirring to Grignard reagent which is prepared from magneisum turnings (14.6 g), a small amount of iodine and m-methylbenzylbromide (100 g) in anhydrous ether (800 ml) at moisture-free atmosphere. The mixture is refluxed for 6 hours. The reaction mixture is decomposed by adding water thereto, and the ether layer is separated and distilled to remove the solvent. The residue is mixed with 10% hydrochloric acid and the mixture is refluxed for 1.5 hours. After cooling, the mixture is extracted with ether. The ether layer is dried over anhydrus sodium sulfate and the solvent is distilled off to give crude m-methylbenzyl phenyl ketone (82 g).
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
turnings
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
800 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of benzonitrile (58.5 g) in anhydrous ether (150 ml) is added dropwise with stirring to Grignard reagent which is prepared from magnesium turnings (14.6 g), a small amount of iodine and m-methylbenzylbromide (100 g) in anhydrous ether (800 ml) at moisture-free atmosphere. The mixture is refluxed for 6 hours. The reaction mixture is decomposed by adding water thereto, and the ether layer is separated and distilled to remove the solvent. The residue is mixed with 10% hydrochloric acid and the mixture is refluxed for 1.5 hours. After cooling, the mixture is extracted with ether. The ether layer is dried over anhydrous sodium sulfate and the solvent is distilled off to give crude m-methylbenzyl phenyl ketone (82 g).
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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